(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4OS and its molecular weight is 418.92. The purity is usually 95%.
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Scientific Research Applications
Analytical Methodologies
- Chromatographic Analysis : Compounds with structural similarities to the query compound have been analyzed using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) for the separation and determination of these compounds and their degradation products in dosage forms. This indicates the potential application of the queried compound in pharmaceutical quality control and stability testing (El-Sherbiny et al., 2005).
Pharmacological Research
- Neuropathic Pain Management : Research on structurally related compounds, such as 5-HT1A receptor agonists, demonstrates potential applications in treating neuropathic pain, including persistent analgesia and curative-like actions on allodynia following spinal cord injury. This suggests potential research avenues for the queried compound in exploring new treatments for chronic pain conditions (Colpaert et al., 2004).
Antimicrobial and Antibacterial Activity
- Antibacterial Activity : A series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, which share structural similarities with the query compound, have shown significant inhibition of bacterial growth, suggesting the potential of the queried compound for development as a new class of antibacterial agents (Nagaraj et al., 2018).
Molecular Design and Synthesis
- Fluorescent Logic Gates : The development of compounds incorporating elements like piperazine and fluorophenyl moieties for applications as fluorescent logic gates in molecular electronics and sensing technologies. These compounds can be reconfigured between different logic operations based on solvent polarity, indicating the versatility of such structures in the design of molecular devices (Gauci & Magri, 2022).
Mechanism of Action
Target of Action
The compound “(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride” belongs to the class of piperazine derivatives . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1 . Therefore, the targets of this compound could be similar to those of other piperazine derivatives.
Mode of Action
The mode of action of piperazine derivatives often involves interactions with various receptors, such as dopamine and serotonin receptors . The compound might interact with these receptors, leading to changes in cellular signaling and function.
Pharmacokinetics
Many piperazine derivatives are known to have good bioavailability .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS.ClH/c21-17-9-5-4-8-16(17)19(26)24-10-12-25(13-11-24)20-23-22-18(14-27-20)15-6-2-1-3-7-15;/h1-9H,10-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMVVWZREJQHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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